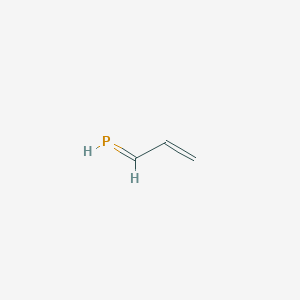

Phosphine, 1,2-propadienyl-

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and well-established field that studies compounds containing a carbon-phosphorus bond. nih.govresearchgate.net These compounds are integral to numerous applications, ranging from catalysis and materials science to agriculture and medicine. researchgate.netnih.gov Propadienylphosphines are a niche but important subset of this broad class, distinguished by the presence of the unsaturated allene (B1206475) moiety attached to the phosphorus atom. ontosight.ai

The phosphorus atom in these compounds typically exhibits a +3 oxidation state and possesses a lone pair of electrons, characteristic of phosphines. britannica.com This electronic feature is fundamental to their ability to act as ligands for transition metals, a cornerstone of their application in catalysis. ontosight.airesearchgate.net The synthesis of propadienylphosphines can be achieved through various methods, often involving the reaction of allene derivatives with phosphorus-containing reagents. ontosight.ai The specific synthetic route is chosen to optimize yield and purity. ontosight.ai

Significance of the Allenic Moiety in Advanced Chemical Synthesis

The allene group, characterized by its two cumulative carbon-carbon double bonds, is a versatile and highly reactive functional group in organic synthesis. researchgate.net Allenes are not merely chemical curiosities; they are found in numerous natural products with interesting biological activities and are increasingly incorporated into pharmacologically active compounds. nih.govacs.org The unique, perpendicular arrangement of the π-orbitals in allenes allows them to participate in a wide array of chemical transformations, including cyclizations, cycloadditions, and reactions with electrophiles, nucleophiles, and radicals. researchgate.net

The incorporation of an allene moiety into a molecule can significantly enhance its synthetic utility. researchgate.net Functionalized allenes are valuable building blocks for constructing complex carbocyclic and heterocyclic systems. researchgate.net The development of catalytic asymmetric methods for the synthesis of chiral allenes has further expanded their importance, as they can serve as unique chiral building blocks, ligands, or catalysts in their own right. researchgate.net

Fundamental Role of the Phosphorus Atom in Modulating Reactivity and Coordination Behavior

Modulation of Reactivity: The phosphorus group can influence the reactivity of the adjacent allenic system. For instance, in allenylphosphine oxides, a related class of compounds, the phosphinyl group can direct the outcome of chemical reactions. Palladium-catalyzed coupling reactions of allenylphosphine oxides with N-tosylhydrazones have been developed to synthesize complex molecules known as phosphinyl nih.govdendralenes. acs.org The phosphorus-containing group can also stabilize intermediates, thereby controlling the stereoselectivity of reactions. rsc.org

Coordination Behavior: A defining characteristic of phosphines is their ability to coordinate to transition metals. ontosight.ai This property is central to their use as ligands in homogeneous catalysis. The phosphorus atom in propadienylphosphine acts as a soft Lewis base, readily donating its lone pair of electrons to a metal center. researchgate.net The nature of the substituents on the phosphorus atom can be tuned to modify the electronic and steric properties of the resulting metal complex, thereby influencing the efficiency and selectivity of the catalytic process. researchgate.net Research has explored the coordination chemistry of phosphine (B1218219) ligands, including those with multiple phosphine groups, with various metals like palladium, platinum, and gold, demonstrating their potential in catalysis. rsc.org

The synergy between the reactive allene and the coordinating phosphine group makes propadienylphosphines and their derivatives highly versatile molecules in modern chemical research.

Interactive Data Table: Properties of Propadienylphosphine

| Property | Value | Source |

| Chemical Formula | C₃H₅P | ontosight.ai |

| Common Name | Allenylphosphine | ontosight.ai |

| Key Functional Groups | Phosphine, Allene | ontosight.ai |

| Primary Application Area | Ligand in Organometallic Chemistry | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

133672-87-4 |

|---|---|

Molecular Formula |

C3H5P |

Molecular Weight |

72.05 g/mol |

IUPAC Name |

prop-2-enylidenephosphane |

InChI |

InChI=1S/C3H5P/c1-2-3-4/h2-4H,1H2 |

InChI Key |

WWPYBNWNNHQNDJ-UHFFFAOYSA-N |

SMILES |

C=CC=P |

Isomeric SMILES |

C=C=CP |

Canonical SMILES |

C=CC=P |

Other CAS No. |

122682-85-3 |

Synonyms |

1,2-propadienylphosphine allenylphosphine |

Origin of Product |

United States |

Synthetic Methodologies for Propadienylphosphines and Their Derivatives

Rearrangement-Based Syntheses

Rearrangement reactions offer elegant and often atom-economical pathways to propadienylphosphines. These methods typically involve the transformation of readily available starting materials into the desired allenic phosphorus compounds through intramolecular bond reorganization.

2,3-Sigmatropic Rearrangements of Propargyl Phosphites and Phosphates

The nih.govbas.bg-sigmatropic rearrangement is a powerful tool for the synthesis of phosphorylated allenes. nih.govnih.gov This pericyclic reaction involves a concerted, thermally or photochemically induced reorganization of a five-atom system. organicchemistrydata.orgwikipedia.org In the context of propadienylphosphine synthesis, this rearrangement typically involves propargyl phosphites or phosphates as precursors.

The general transformation can be described as the conversion of a propargyl phosphite (B83602) or phosphate (B84403) to an allenylphosphonate or allenylphosphine oxide, respectively. researchtrends.net This process is highly regioselective and provides a reliable method for introducing the phosphorus-containing group at the C1 position of the allene (B1206475). bas.bgbas.bgeajournals.org The reaction proceeds through a five-membered cyclic transition state, leading to the observed stereoselectivity. wikipedia.org The stereochemical outcome at the newly formed double bond strongly favors the E-isomer. wikipedia.org

A variety of functionalized allenes can be prepared using this methodology, including those with additional hydroxyl or carboxyl groups. nih.govbas.bg For instance, the reaction of protected alkynols with dimethyl chlorophosphite or chlorodiphenyl phosphine (B1218219) in the presence of a base readily forms the corresponding propargyl phosphites or phosphinites, which then undergo a nih.govbas.bg-sigmatropic rearrangement to yield phosphorylated α-hydroxyallenes. nih.gov This method is noted for its efficiency and atom economy. nih.govbas.bgeajournals.org

In 1962, Mark first reported the synthesis of phosphorylated allenes via the nih.govbas.bg-sigmatropic rearrangement of propargyl phosphites. researchtrends.net The proposed mechanism for this alkyne-allene rearrangement involves the formation of a quasi-phosphonium intermediate. researchtrends.net This intermediate is formed by the initial interaction of the phosphorus atom with the alkyne moiety.

Low-temperature ³¹P NMR studies have provided evidence for the existence of these quasi-phosphonium intermediates. For example, in the reaction of trineopentyl phosphite with hydrogen chloride, a rapidly reversible protonation at the phosphorus atom is observed at room temperature. rsc.org At lower temperatures (e.g., -40°C), the protonated phosphorus species can be identified, supporting the concept of a phosphonium-like intermediate. rsc.org The subsequent steps of the rearrangement involve the cleavage of the P-O bond and the formation of the new P-C and C=C bonds to yield the final allenic product.

The stability and reactivity of these intermediates are influenced by the steric and electronic properties of the substituents on both the phosphorus atom and the propargyl group.

The nih.govbas.bg-sigmatropic rearrangement of propargyl phosphites and their analogs is a widely applied method for the synthesis of a diverse range of phosphorylated allenes. researchtrends.net This strategy has been successfully employed to prepare α-amino allenephosphonates. The synthesis starts with the copper(II)-catalyzed coupling of protected amines with unprotected 1-bromopropargyl alcohols to form ynamides. These ynamides are then treated with chlorophosphites, leading to the formation of propargyl phosphite intermediates that readily undergo a nih.govbas.bg-sigmatropic rearrangement to furnish the desired α-amino allenephosphonates. nih.gov

This methodology has also been extended to the synthesis of more complex, trifunctionalized allenes. bas.bg For example, 4-phosphorylated 6-hydroxyhepta-2,3-dienoates can be synthesized from hydroxy- and carboxy-substituted propargyl phosphites or phosphinites. These precursors are formed in situ from the reaction of protected hydroxy- and carboxy-substituted alkynols with dimethylchlorophosphite (B15290410) or chlorodiphenylphosphine. bas.bg

| Starting Material | Reagent | Product | Reference |

| Protected Alkynols | Dimethyl chlorophosphite | Phosphorylated α-hydroxyallenes | nih.gov |

| Ynamides | Chlorophosphites | α-Amino allenephosphonates | nih.gov |

| Hydroxy- and carboxy-substituted alkynols | Dimethylchlorophosphite/Chlorodiphenylphosphine | 4-Phosphorylated 6-hydroxyhepta-2,3-dienoates | bas.bg |

Horner-Mark Rearrangement for α-Hydroxyallenes

The Horner-Mark rearrangement provides a direct route to α-allenic alcohols from propargylic phosphites. bas.bg This rearrangement is a variation of the more general nih.govbas.bg-sigmatropic rearrangement and is particularly useful for the synthesis of α-hydroxyallenes. The reaction proceeds through an unstable propargylic phosphite intermediate which rearranges to the allenic phosphonate (B1237965).

Carbanion-Accelerated Claisen Rearrangements Involving Phosphorus-Substituted Allenes

The Claisen rearrangement, a bas.bgbas.bg-sigmatropic rearrangement, can be significantly accelerated by the presence of a carbanion-stabilizing group. nih.govnih.govacs.org This principle has been extended to include phosphorus-based stabilizing groups, providing a powerful method for the synthesis of functionalized allenes. nih.govnih.govacs.orgresearchgate.net

In this approach, appropriately substituted allyl vinyl ethers are synthesized through the nucleophilic addition of allyl oxides to phosphorus-substituted allenes. nih.govacs.orgresearchgate.net These phosphorus-substituted allenes are themselves readily available from simple starting materials. nih.govacs.orgresearchgate.net The subsequent carbanion-accelerated Claisen rearrangement proceeds rapidly at room temperature, affording high yields of the desired products with high site- and stereoselectivity. nih.govnih.govacs.org The use of chiral phosphorus auxiliaries can induce asymmetry in the rearrangement, leading to the formation of enantioenriched products. nih.govnih.gov

| Feature | Description | Reference |

| Acceleration | >300-fold acceleration compared to the uncatalyzed reaction. | nih.gov |

| Selectivity | Exclusive γ-site selectivity and formation of trans olefins. | nih.gov |

| Stereoselectivity | High diastereoselectivity (up to 95:5 dr) for syn or anti isomers. | nih.gov |

| Asymmetric Induction | Chiral phosphorus auxiliaries can induce high levels of asymmetry. | nih.govnih.gov |

Wittig-Type Rearrangement for Bisphosphorylallenes

A Wittig-type rearrangement has been successfully employed for the synthesis of bisphosphorylallenes on a multigram scale. nih.gov This method utilizes bispropargyl alcohols as the starting material. The rearrangement proceeds to give the corresponding bisphosphorylallenes, which are valuable precursors for further synthetic transformations, such as the synthesis of bis-1,2-oxaphospholenes through iodine or copper dibromide-mediated double cyclization. nih.gov The Wittig rearrangement, in its broader sense, can involve either a nih.govnih.gov- or a nih.govbas.bg-shift. The nih.govnih.gov-Wittig rearrangement proceeds via a radical dissociation-recombination mechanism. organic-chemistry.org

Catalytic Approaches to Propadienylphosphine Derivatives

Catalytic methods, particularly those employing transition metals, are central to the synthesis of propadienylphosphine derivatives. These strategies provide powerful tools for constructing carbon-phosphorus and carbon-carbon bonds with high levels of control over chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts have proven to be exceptionally versatile in the synthesis of propadienylphosphine derivatives. They facilitate a range of coupling reactions that enable the formation of complex molecular architectures from readily available starting materials.

A notable advancement in the synthesis of phosphinoyl 1,3-butadienes involves the palladium-catalyzed Suzuki-Miyaura coupling of allenylphosphine oxides. nih.gov Researchers have disclosed the first successful coupling of this type using α-allenyl ethers as starting materials to react with arylboronic acids. nih.govacs.org This methodology provides a novel pathway to generate a variety of substituted phosphinoyl 1,3-butadienes in moderate to excellent yields. acs.org

The reaction demonstrates good tolerance for a range of functional groups on both the allenylphosphine oxide and the arylboronic acid. acs.org A key aspect of this transformation is its high stereospecificity; for unsymmetrical allene substrates, the reaction typically yields E-isomers as the major product. nih.govacs.org The process is thought to proceed through a plausible mechanism involving the palladium catalyst and allene chemistry. nih.gov While several palladium complexes, such as Pd(OAc)₂/PCy₃, Pd(TFA)₂/XPhos, Pd(OAc)₂/DPPF, Pd(PPh₃)₄, and Pd(PPh₃)₂Cl₂, demonstrated superior activity, catalysts based on nickel and rhodium also facilitated the reaction, albeit with lower yields. acs.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Allenylphosphine Oxides with Phenylboronic Acid

| Allenylphosphine Oxide Substrate (R group) | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-MeOC₆H₄ | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 85 | acs.org |

| C₆H₅ | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 82 | acs.org |

| 4-FC₆H₄ | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 78 | acs.org |

| 4-ClC₆H₄ | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 75 | acs.org |

| 2-Naphthyl | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 88 | acs.org |

| 3-Thienyl | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 65 | acs.org |

A novel and expedient synthesis of phosphinyl researchgate.netdendralenes has been developed through a palladium-catalyzed coupling reaction between allenylphosphine oxides and N-tosylhydrazones. acs.orgfigshare.com This protocol is catalyzed by bis(triphenylphosphine)palladium (B8599230) chloride, with the addition of sodium pivalate (B1233124) being crucial for the reaction's success. acs.orgfigshare.comacs.org The reaction is presumed to proceed via a π-allyl-Pd-carbene intermediate, followed by migratory insertion and β-hydride elimination. acs.orgacs.org

This method is notable for its broad substrate diversity and functional group tolerance. acs.org It provides access to a range of unprecedented, multisubstituted phosphinyl researchgate.netdendralenes. researchgate.netfigshare.com The stereoselectivity of the reaction is dependent on the substitution patterns of the substrates, but often shows a dominant Z-stereoselectivity. acs.orgacs.org For instance, while couplings with unsymmetrical allenylphosphine oxides generally give slight preferences for the Z-isomer, the reaction of certain substrates can achieve high stereocontrol with a Z:E ratio greater than 20:1. acs.org Generally, N-tosylhydrazones derived from aliphatic aldehydes or ketones lead to higher stereoselectivities compared to those from aromatic ones. acs.org

Table 2: Palladium-Catalyzed Coupling of Allenylphosphine Oxides with N-Tosylhydrazones

| Allenylphosphine Oxide Substrate | N-Tosylhydrazone Substrate | Yield (%) | Stereoselectivity (Z:E) | Reference |

|---|---|---|---|---|

| Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | Benzaldehyde N-tosylhydrazone | 92 | - | acs.org |

| (3-Methylbuta-1,2-dien-1-yl)diphenylphosphine oxide | Benzaldehyde N-tosylhydrazone | 85 | >20:1 | acs.org |

| (3-Cyclohexylpropa-1,2-dien-1-yl)diphenylphosphine oxide | Benzaldehyde N-tosylhydrazone | 72 | 1.1:1 | acs.org |

| Diphenyl(3-phenylpropa-1,2-dien-1-yl)phosphine oxide | Benzaldehyde N-tosylhydrazone | 81 | 1.8:1 | acs.org |

| Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | 4-Methoxybenzaldehyde N-tosylhydrazone | 88 | - | acs.org |

| Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | Cyclohexanone N-tosylhydrazone | 75 | - | acs.org |

Nickel-Catalyzed Enantioselective Allenylation of Phosphine Oxides

The development of nickel-catalyzed reactions has opened new avenues for the asymmetric synthesis of chiral allenes. eurekalert.org A significant breakthrough is the enantioselective allenylation of secondary phosphine oxides using propargylic carbonates as allenylating agents. researchgate.net This transformation, which yields versatile chiral allenylphosphoryl frameworks, is enabled by the development of novel BDPP-type ligands. eurekalert.orgresearchgate.net

The reaction exhibits high enantiopurity, with reported enantiomeric excess values of up to 94%. researchgate.net The use of lithium formate (B1220265) (HCO₂Li) as an additive was identified as key to the success of this transformation. researchgate.net The method demonstrates a broad substrate scope and good compatibility with various functional groups on both the phosphine oxide and the propargylic carbonate. researchgate.net This nickel-catalyzed approach provides a single-step preparation of chiral allenylphosphine oxides from readily available feedstocks. researchgate.net Interestingly, by switching the ligand, the reaction with the same starting materials can be directed to produce phosphinoyl 1,3-butadienes instead, showcasing the switchable reactivity of the nickel catalyst system. eurekalert.orgresearchgate.net

Table 3: Nickel-Catalyzed Enantioselective Allenylation of Diphenylphosphine Oxide

| Propargylic Carbonate (R group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 85 | 92 | researchgate.netresearchgate.net |

| 4-Methylphenyl | 82 | 93 | researchgate.netresearchgate.net |

| 4-Methoxyphenyl | 80 | 94 | researchgate.netresearchgate.net |

| 4-Fluorophenyl | 83 | 91 | researchgate.netresearchgate.net |

| 2-Thienyl | 75 | 90 | researchgate.netresearchgate.net |

| Cyclohexyl | 78 | 88 | researchgate.netresearchgate.net |

Other Transition Metal Catalyzed Transformations

While palladium and nickel are the most prominently featured metals in the synthesis of propadienylphosphine derivatives, other transition metals also catalyze relevant transformations. researchgate.net For instance, in the context of the Suzuki-Miyaura coupling of allenylphosphine oxides, rhodium and nickel complexes were shown to be competent catalysts, affording the desired phosphinoyl 1,3-butadiene (B125203) product in moderate yields of 57% and 52%, respectively, though they were less active than the palladium systems. acs.org

The broader field of transition-metal-catalyzed C-P bond formation encompasses a variety of metals, including copper, zinc, manganese, and rhodium, which have been used for the phosphination of different organic substrates. researchgate.net These metals offer unique reactivity and selectivity profiles that can be advantageous for specific synthetic challenges. mdpi.comnih.gov The choice of metal and ligand can tune the electronic and steric properties of the catalyst, allowing access to new chemical space and achieving transformations that are otherwise difficult. mdpi.com Although specific applications of these other metals for the direct synthesis of propadienylphosphines are less documented than palladium and nickel, their established utility in forming C-P bonds suggests potential for future development in this area. researchgate.net

Functionalization and Derivatization Strategies

The phosphinyl researchgate.netdendralenes synthesized via palladium catalysis are not merely synthetic endpoints but also serve as versatile platforms for further functionalization. The multiple double bonds within their structure exhibit differentiated reactivity, which can be exploited for selective transformations. figshare.comacs.org

For example, treatment of a phosphinyl researchgate.netdendralene with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) can induce an intramolecular cyclization. In one instance, the internal C=C bond cyclized with an electron-rich aromatic ring to produce a heavily substituted indenyl product in high yield (88%). acs.org Furthermore, selective oxidation of the dendralene system has been demonstrated, highlighting the potential to modify the conjugated π-system and introduce new functional groups. acs.org These derivatization strategies significantly expand the molecular complexity and synthetic utility of the propadienylphosphine framework.

Nucleophilic Addition Reactions to the Allene System

Nucleophilic addition to the allene system of propadienylphosphines and their analogs, such as 1,2-alkadienephosphonates, is a fundamental reaction for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the central carbon of the allene, influenced by the electron-withdrawing phosphonate group, makes it susceptible to attack by nucleophiles. pharmaguideline.comsavemyexams.com

In these reactions, a nucleophile attacks the electrophilic central carbon of the allene system. pharmaguideline.com This process leads to the formation of a tetrahedral intermediate, which can then be protonated or undergo further reaction. pharmaguideline.comlibretexts.org The regioselectivity of the addition is governed by the electronic and steric properties of both the allene and the nucleophile.

Enolate anions are particularly effective nucleophiles in this context. Their addition to the carbon-carbon double bonds of the allene system is a type of Michael addition. libretexts.org This reaction is synthetically valuable for constructing larger molecules from smaller, readily available precursors. libretexts.org The reaction proceeds through the formation of an enolate anion, which then adds to the allene. libretexts.org

The scope of nucleophiles is broad and includes organometallic reagents, such as Grignard reagents and organolithium compounds, which add irreversibly to the allene system. libretexts.org Other nucleophiles like cyanides, alcohols, and amines can also be employed, often requiring activation of the allene system or the use of specific catalysts. vedantu.com

| Nucleophile | Allenic Substrate | Reaction Type | Product Type |

|---|---|---|---|

| Enolate Anion | 1,2-Alkadienephosphonate | Michael Addition | β-Substituted Vinylphosphonate |

| Grignard Reagent | Propadienylphosphine Oxide | Nucleophilic Addition | Substituted Allylphosphine Oxide |

| Lithium Dialkylcuprate | 1,2-Alkadienephosphonate | Conjugate Addition | γ-Substituted Vinylphosphonate |

Electrophile-Induced Cyclic Reactions of 1,2-Alkadienephosphonates

Electrophile-induced cyclization of 1,2-alkadienephosphonates is a powerful method for the synthesis of various five-membered phosphorus heterocycles, such as 2,5-dihydro-1,2-oxaphosphole derivatives. tandfonline.comtandfonline.com This reaction proceeds via the attack of an electrophile on the allene system, followed by an intramolecular cyclization involving the phosphonate group.

The reaction of 1-substituted 1,2-alkadienephosphonates with electrophiles like bromine leads to the formation of 4-bromo-2,5-dihydro-1,2λ⁵-oxaphosphol-2-oxides in good yields. tandfonline.comtandfonline.com The reaction is highly regioselective, with the electrophile adding to the central carbon of the allene and the phosphonate oxygen attacking the terminal carbon to form the five-membered ring. tandfonline.com

Similarly, the reaction of 1,2-alkadienephosphonates with phenyltelluryl halides results in the formation of 4-phenyltelluro-2,5-dihydro-1,2-oxaphosphole 2-oxide derivatives. indexacademicdocs.orgresearchgate.net This Te(II)-induced heterocyclization provides an efficient route to tellurium-containing phosphorus heterocycles. indexacademicdocs.orgresearchgate.net The mechanism is believed to involve the initial formation of a telluronium ion intermediate, which then undergoes intramolecular cyclization. indexacademicdocs.org

The scope of electrophiles is not limited to halogens and tellurium halides. Sulfenyl and selenyl halides have also been successfully employed to induce the cyclization of allenylphosphonates, yielding the corresponding 4-chalcogeno-oxaphospholenes. researchgate.net

| Electrophile | Allenic Substrate | Product | Yield (%) |

|---|---|---|---|

| Bromine | 1-Methyl-1,2-propadienephosphonate | 4-Bromo-3-methyl-2,5-dihydro-1,2λ⁵-oxaphosphol-2-oxide | 54-69 tandfonline.com |

| Bromine | 1-Benzyl-1,2-propadienephosphonate | 3-Benzyl-4-bromo-2,5-dihydro-1,2λ⁵-oxaphosphol-2-oxide | 54-69 tandfonline.com |

| Phenyltelluryl Chloride | Diethyl 1,2-propadienephosphonate | Diethyl 4-phenyltelluro-2,5-dihydro-1,2-oxaphosphole-2-oxide | Not specified researchgate.net |

Halogenation Reactions, Including Hydroxyfluorination

Halogenation reactions of propadienylphosphines and their derivatives provide access to a variety of functionalized organophosphorus compounds. The addition of halogens across the double bonds of the allene system can lead to both cyclic and acyclic products, depending on the reaction conditions and the substitution pattern of the allene.

As discussed in the previous section, the bromination of 1-substituted 1,2-alkadienephosphonates often leads to electrophile-induced cyclization, forming 4-bromo-2,5-dihydro-1,2λ⁵-oxaphosphol-2-oxides. tandfonline.comtandfonline.com However, in some cases, simple 1,2-addition products can also be obtained.

Hydroxyfluorination, the addition of a hydroxyl group and a fluorine atom across a double bond, is a valuable transformation for the synthesis of vicinal fluorohydrins. chemrevlett.com While the direct hydroxyfluorination of propadienylphosphines is not extensively documented, the principles of alkene hydroxyfluorination can be applied. This reaction typically involves an electrophilic fluorine source and a nucleophilic source of the hydroxyl group. chemrevlett.com The regioselectivity of the addition would be a key consideration, influenced by the electronic effects of the phosphine or phosphonate group.

| Reagent | Substrate | Product Type |

|---|---|---|

| Bromine | 1-Substituted 1,2-alkadienephosphonates | 4-Bromo-2,5-dihydro-1,2λ⁵-oxaphosphol-2-oxides tandfonline.comtandfonline.com |

| N-Bromosuccinimide | Allenic phosphonates | Brominated allenes or cyclized products |

| Selectfluor® | Allenic systems (potential) | Fluorinated derivatives |

Stereoselective Synthesis of Chiral Propadienylphosphines and Analogs

The stereoselective synthesis of chiral propadienylphosphines and their analogs is of great importance for their potential application as chiral ligands in asymmetric catalysis and as building blocks for the synthesis of optically active compounds. nih.gov Achieving control over the stereochemistry of the allene axis and any adjacent stereocenters is a significant synthetic challenge.

One approach to stereoselective synthesis involves the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary can be temporarily attached to the phosphine or a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. numberanalytics.com

Another strategy is the use of chiral catalysts. For example, the hydrophosphinylation of alkynes with secondary phosphine oxides, catalyzed by a chiral transition metal complex, can provide a route to enantiomerically enriched propadienylphosphines. The stereoselectivity arises from the coordination of the catalyst to the reactants in a way that favors one enantiomeric product over the other.

The diastereoselective addition of nucleophiles to chiral imines is a well-established method for creating stereogenic centers containing a nitrogen atom. mdpi.com This principle can be extended to the synthesis of chiral propadienylphosphines by using a chiral imine derived from a propadienyl aldehyde or ketone. The addition of a phosphorus nucleophile to such an imine would be expected to proceed with a degree of diastereoselectivity, controlled by the existing stereocenter on the imine. nih.gov

Furthermore, the stereoselective reduction of a propadienyl ketone bearing a phosphine or phosphonate group can be used to generate a chiral propadienyl alcohol. The use of a chiral reducing agent can induce enantioselectivity in this transformation.

| Strategy | Key Principle | Potential Application to Propadienylphosphines |

|---|---|---|

| Chiral Auxiliaries | Temporary attachment of a chiral group to control reaction stereochemistry. numberanalytics.com | Diastereoselective reactions on a phosphine precursor bearing a chiral auxiliary. |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective hydrophosphinylation of alkynes. |

| Diastereoselective Addition to Chiral Imines | Nucleophilic addition to an imine containing a stereocenter. mdpi.com | Addition of a phosphorus nucleophile to a chiral propadienyl imine. nih.gov |

Reactivity and Mechanistic Investigations of Propadienylphosphines

Cycloaddition Reaction Pathways

Propadienylphosphines and their derivatives, particularly allenoates, are highly versatile partners in cycloaddition reactions. The phosphine (B1218219) moiety plays a crucial role, acting as a nucleophilic catalyst to activate the allene (B1206475) system and generate key zwitterionic intermediates.

The phosphine-catalyzed [3+2] annulation of allenes, a reaction pioneered by Lu, stands as a powerful method for synthesizing functionalized five-membered rings. nih.govnih.gov In this process, the propadienyl derivative, typically an electron-deficient allene like an allenoate, serves as a three-carbon synthon. nih.gov The reaction is initiated by the nucleophilic addition of a phosphine to the central carbon (β-position) of the allene, generating a resonance-stabilized zwitterionic intermediate. nih.govacs.orgresearchgate.net This intermediate can be viewed as a 1,3-dipole, which is key to the subsequent cycloaddition. nih.gov

Generation of the 1,3-dipole: The phosphine catalyst adds to the allenoate to form a zwitterionic phosphonium (B103445) intermediate. nih.gov

Stepwise [3+2] Cycloaddition: The zwitterionic intermediate then reacts with an electron-deficient alkene (the two-carbon component). nih.gov

Proton Transfer: A proton shift occurs within the resulting cyclic intermediate. Isotopic labeling studies have suggested this step is often catalyzed by trace amounts of water. nih.gov

Catalyst Elimination: The phosphine catalyst is eliminated, regenerating it for the next catalytic cycle and yielding the final cyclopentene (B43876) product. nih.gov

This annulation has been successfully applied to a wide range of electron-deficient partners, including olefins, imines, and ketones. nih.gov For instance, the reaction of ethyl 2,3-butadienoate with electron-deficient olefins produces cyclopentene derivatives, while its reaction with N-tosyl imines yields substituted pyrrolines. nih.gov The reaction can also be performed intramolecularly, providing access to complex, stereochemically rich fused ring systems like diquinanes and quinolin-2-ones. nih.govacs.org

The scope of the reaction has been expanded to include various substituted allenes and electrophiles. For example, α-silyl-substituted allenones react with electron-deficient olefins with high regioselectivity. nih.gov Similarly, the annulation of allenoates with 2-hydroxy-1,4-naphthaquinone derivatives has been used to construct tetrahydrocyclopenta[b]naphthalene structures containing contiguous quaternary carbon centers. acs.org

Chiral phosphines have been employed to achieve enantioselective versions of this [3+2] annulation, leading to the synthesis of valuable chiral scaffolds found in bioactive molecules. nih.govacs.orgkaust.edu.sa Mechanistic studies on these asymmetric variants suggest that the initial nucleophilic addition of the chiral phosphine to the allene is often the turnover-limiting and enantiodetermining step of the catalytic cycle. acs.org

Table 1: Examples of Phosphine-Catalyzed [3+2] Annulation Reactions

| Allene Partner | Electrophilic Partner | Phosphine Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2,3-butadienoate | Electron-deficient olefins (e.g., diethyl fumarate) | Triphenylphosphine | Functionalized cyclopentenes | nih.govbeilstein-journals.org |

| Methyl 2,3-butadienoate | N-tosyl imines | Triphenylphosphine | Substituted pyrrolines | nih.gov |

| Allenoates | Trifluoromethyl ketones | Triphenylphosphine | Dihydrofurans | nih.gov |

| Intramolecular Allene-alkene | Pendant olefin | Chiral Phosphepine | Fused diquinane and quinolin-2-one systems | nih.govacs.org |

| Allenoate | 2-Hydroxy-1,4-naphthaquinones | Tributylphosphine | Tetrahydrocyclopenta[b]naphthalene-diones | acs.org |

| γ-Substituted allenoates | Succinimides | Triphenylphosphine | 2-Azaspiro[4.4]nonene-1,3-diones | rsc.org |

The versatility of this reaction is further highlighted by its application in the dearomatization of 3-nitroindoles to rapidly generate cyclopentaindoline alkaloid scaffolds. kaust.edu.sa Furthermore, the reaction is not limited to allenes; electron-poor terminal alkynes can also serve as the three-carbon component in similar phosphine-mediated [3+2] cycloadditions. chemrxiv.org

Cyclization and Ring-Forming Reactions

Intramolecular Cyclizations

Propadienylphosphines, particularly when incorporated into larger molecular frameworks, can undergo intramolecular cyclization reactions to form various heterocyclic structures. These reactions leverage the unique reactivity of the allene and phosphine moieties. For instance, phosphorylated allenes can serve as precursors in the synthesis of five- and six-membered phosphorus heterocycles, which may exhibit biological activity. researchtrends.net The process often involves the nucleophilic character of the phosphine or a derived species attacking the electrophilic carbon of the allene.

One notable example is the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone, where the hydroxyl group attacks the carboxylic acid group within the same molecule. youtube.com This type of ring-closing reaction highlights the general principles that can be applied to propadienylphosphine systems containing appropriate functional groups. The formation of a ring occurs when one end of the molecule attacks another part of the same molecule, creating a cyclic structure. youtube.com

Metal-Catalyzed Transformations

The versatility of propadienylphosphines is significantly expanded through metal-catalyzed transformations. These compounds can act as ligands in organometallic chemistry, forming complexes with transition metals like palladium, nickel, and rhodium. ontosight.ai Such complexes are crucial in facilitating a wide range of organic reactions, including cross-coupling, hydrogenation, and hydroformylation. ontosight.ai

Mechanistic Elucidation of Catalytic Cycles (e.g., π-Allyl-Pd-Carbene Intermediates)

The mechanisms of these catalytic reactions are often complex and can involve various intermediates. In palladium-catalyzed reactions, the formation of π-allyl-palladium intermediates is a common and critical step. nih.govdiva-portal.org For example, in the palladium-catalyzed allylation of 2- and 4-alkylpyridines, the reaction is believed to proceed through the formation of nucleophilic alkylidene dihydropyridine (B1217469) intermediates that react with (π-allyl)Pd(II) electrophiles. nih.gov This regenerates an N-allyl pyridinium (B92312) cation, and subsequent oxidative addition of Pd(0) to this cation liberates the product and regenerates the (π-allyl)Pd(II) electrophile, thus continuing the catalytic cycle. nih.gov

In some cases, the catalytic cycle may involve a cooperative system, for instance, between an N-heterocyclic carbene (NHC) and a palladium catalyst. nih.gov Mechanistic studies, including the use of deuterated substrates, can help to confirm the formation of key intermediates like the Pd[π-allyl]Ln complex. nih.gov The interaction between in-situ generated species and the palladium complex can be crucial for the desired bond formation. nih.gov

Influence of Ligand Electronic and Steric Properties on Catalytic Outcomes

The success of a metal-catalyzed reaction is highly dependent on the properties of the ligands attached to the metal center. Both electronic and steric properties of phosphine ligands, including propadienylphosphines, play a significant role in determining the activity and selectivity of the catalyst. psu.edutcichemicals.com

Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphine ligand can influence the reactivity of the metal center. psu.edu For instance, in palladium-catalyzed cross-coupling reactions, more electron-donating ligands can sometimes inhibit the reaction, while electron-withdrawing phosphines may be more effective. psu.edu The electronic properties of ligands are often quantified by observing changes in the CO stretching frequencies of metal-carbonyl complexes. psu.edu

Steric Effects: The size and bulkiness of the phosphine ligand, often described by the Tolman cone angle, can also have a profound impact on the catalytic outcome. psu.eduunits.it Steric hindrance can influence the coordination of substrates and the stability of intermediates. arxiv.org In some cases, remote steric hindrance, where the bulk is not directly adjacent to the phosphorus atom, can be beneficial for catalytic activity, particularly in nickel-catalyzed reactions. nih.gov The interplay between steric and electronic effects is crucial, and often a balance between the two is required for optimal catalytic performance. psu.edu Simple structural changes in a phosphorus ligand can dramatically alter the product distribution, activity, and selectivity of a reaction. psu.edu

Nucleophilic and Electrophilic Reactivity of the Allenic System

The allene moiety in propadienylphosphines exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. The addition of tertiary phosphines to electron-deficient π-systems, such as allenes, is a key initiating step in many Lewis-base catalyzed reactions. rsc.org This addition generates zwitterionic intermediates that can be trapped by various electrophiles to form new carbon-carbon bonds. rsc.org

In the context of Michael additions, 1,2-propadienylphosphine oxides and phosphonates are effective Michael acceptors, reacting with nucleophiles. researchtrends.net The electrophilicity of the allene can be influenced by substituents. For example, an electron-withdrawing group at the 4-position of an alkyl allenoate has been shown to have minimal effect on the reactivity of the electrophilic π-system. uni-muenchen.de

Conversely, the phosphine group can render the allene system nucleophilic. In nucleophilic phosphine catalysis, the addition of a tertiary phosphine to an allene generates a β-phosphonium dienolate intermediate. nih.gov This species can then react with electrophiles, leading to the formation of functionalized carbocycles and heterocycles. rsc.org The choice of phosphine catalyst and the structure of the starting materials can control the reaction pathway. rsc.org

Detailed Mechanistic Studies of Rearrangement Processes

Propadienylphosphines and their derivatives can undergo various rearrangement reactions. A well-documented example is the 2,3-sigmatropic rearrangement of propargyl phosphites to form phosphorylated allenes, first reported by Mark in 1962. researchtrends.net The proposed mechanism involves the formation of a quasi-phosphonium intermediate. researchtrends.net

More recent studies have investigated the photochemistry of related compounds. For instance, the UV irradiation of phosphabut-1-yne in a cryogenic argon matrix leads to isomerization and dissociation, forming several isomers including phosphabutadiyne and ethynylphosphinidene. rsc.org These studies, often aided by theoretical calculations, provide detailed insights into the complex reaction pathways and the structures of the resulting products. rsc.org Base-catalyzed thermal rearrangements of alkynylphosphines have also been proposed to proceed through intermediates that can lead to phosphaalkynes. rsc.org

Propadienylphosphine Derivatives As Ligands in Transition Metal Catalysis

Design Principles for Propadienylphosphine Ligands

The design of effective propadienylphosphine ligands hinges on the strategic incorporation of chirality and the meticulous tuning of electronic and steric parameters to influence the catalytic environment.

A key strategy in asymmetric catalysis is the use of ligands with stereogenic centers. While many successful ligands derive their chirality from stereogenic carbons or axial chirality in biaryl scaffolds, P-chirogenic phosphines, where the phosphorus atom itself is the stereocenter, represent another important class. nih.govtcichemicals.com The incorporation of an allenic moiety into a P-chirogenic phosphine (B1218219) framework introduces a second element of chirality—axial chirality—creating ligands with dual stereogenic features.

The synthesis of these complex ligands often involves stereoselective methods to control the configuration at the phosphorus center. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions at the phosphorus atom. nsf.gov Another powerful strategy is the nickel-catalyzed propargylic substitution, which allows for the enantioselective construction of P-stereogenic allenylphosphines. nih.gov For instance, the reaction of secondary phosphines with propargylic carbonates in the presence of a chiral nickel catalyst can produce allenylphosphines with both P- and axial stereogenicity with high enantiocontrol. researchgate.net The chirality of the final product in such systems is often dictated by the chiral catalyst rather than the initial chirality of the starting materials. nih.gov

Furthermore, chirality transfer methods have been developed where a stereogenic center elsewhere in the molecule directs the formation of the P-stereogenic center and the allene (B1206475) axis. For example, P,C-stereogenic propargyl alcohols can be converted into P,axial-stereogenic allenyl bisphosphine oxides via a nih.govorganic-chemistry.org-sigmatropic rearrangement, where the chirality of the final allene axis is controlled by the stereochemistry of the starting alcohol. rsc.orgnih.gov

The catalytic performance of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. In propadienylphosphine ligands, substituents on both the phosphorus atom and the allene backbone can be varied to tune these properties. manchester.ac.uknih.gov

Steric Effects: The size and shape of the substituents dictate the steric environment around the metal center. ucla.edu This steric hindrance plays a critical role in controlling substrate approach and influencing the stereoselectivity of a reaction. manchester.ac.uk In propadienylphosphine ligands, bulky substituents on the phosphorus atom or on the allene moiety can create a well-defined chiral pocket around the metal's active site. Parameters such as the Tolman cone angle and percent buried volume (%Vbur) are used to quantify the steric bulk of phosphine ligands. manchester.ac.ukucla.edunsf.gov It has been demonstrated that bulky groups are critical for maintaining the stereochemical integrity of the allene, preventing potential racemization by the transition metal. organic-chemistry.org

Coordination Chemistry with Transition Metals

The allenyl moiety in propadienylphosphine ligands is not merely a chiral scaffold but can also participate directly in coordination to the transition metal center, leading to diverse binding modes. nih.govacs.org

Propadienylphosphine ligands can coordinate to transition metals in several ways. In the simplest case, they can act as monodentate ligands, binding solely through the phosphorus atom's lone pair, similar to conventional phosphines. However, the presence of the allene's π-system allows for more complex coordination. nih.gov

When one of the double bonds of the allene coordinates to the metal center in addition to the phosphorus atom, the ligand functions in a bidentate P,C-chelate fashion. This chelation can create a rigid cyclic structure that significantly influences the geometry and reactivity of the complex. Furthermore, in bisphosphine derivatives where a phosphine group is attached to the allene backbone and another is present elsewhere (e.g., on an appended aryl ring), the ligand can act as a tridentate ligand, coordinating through both phosphorus atoms and one of the allene's double bonds. nih.govorganic-chemistry.org

Studies have shown that these ligands form stable complexes with various transition metals, including rhodium (Rh), platinum (Pt), and silver (Ag). organic-chemistry.orgthieme-connect.com The specific coordination mode can depend on the metal and the other ligands present. For example, with a silver(I) complex, little interaction between the metal and the allene was observed, whereas a platinum(II) complex showed strong coordination to both the phosphorus and the allene. nih.gov

The architecture of the propadienylphosphine ligand has a direct impact on the coordination geometry of the resulting metal complex. X-ray crystallographic studies have provided detailed insights into these structures. nih.govmcmaster.caschreinerlabrmc.orgresearchgate.net

In a tridentate rhodium(I) complex with a bisphosphine-allene ligand, X-ray analysis revealed a distorted trigonal bipyramidal geometry. nih.gov The ligand adopts a helical conformation, wrapping around the rhodium center. Coordination to the metal forces the normally linear allene C=C=C bond to bend significantly, with observed angles around 148°. nih.gov This bending is a common feature when the allene π-system is involved in coordination, as also seen in a square planar platinum(II) complex where the allene C=C=C angle was 152°. nih.gov In contrast, when the allene does not coordinate, as in a silver(I) complex, it remains nearly linear. nih.gov

This ability of the ligand architecture to enforce specific coordination geometries is fundamental to its function in asymmetric catalysis, as the rigid and well-defined chiral environment created around the metal center is responsible for inducing enantioselectivity. organic-chemistry.org

Applications in Asymmetric Catalysis

The unique structural features of propadienylphosphine ligands make them highly effective in asymmetric catalysis. nih.govnih.goviupac.org They have been successfully employed in reactions where the creation of a specific three-dimensional environment around the catalyst's active site is paramount for achieving high enantioselectivity.

A notable application is the rhodium(I)-catalyzed asymmetric addition of arylboronic acids to α-keto esters. nih.govorganic-chemistry.org In this reaction, a chiral allene-containing bisphosphine ligand coordinated to a rhodium(I) precursor catalyzes the formation of chiral tertiary alcohols with high yields and enantioselectivities. nih.gov The success of this transformation relies on the ability of the allene-phosphine ligand to create an effective chiral pocket that differentiates between the two enantiotopic faces of the prochiral keto ester.

The reaction conditions, including the choice of metal precursor and solvents, have been optimized to maximize both reactivity and selectivity. It was found that electron-deficient α-keto esters and electron-rich arylboronic acids generally give higher reactivity and selectivity. organic-chemistry.org The results from several substrate combinations highlight the potential of these ligands in synthesizing valuable chiral building blocks.

| Entry | R in α-Keto Ester | Aryl Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H | 4-MeO-C₆H₄ | 90 | 91 |

| 2 | H | 4-Me-C₆H₄ | 94 | 90 |

| 3 | H | Ph | 95 | 90 |

| 4 | H | 4-F-C₆H₄ | 98 | 89 |

| 5 | Me | 4-MeO-C₆H₄ | 81 | 95 |

| 6 | Ph | 4-MeO-C₆H₄ | 90 | 90 |

Enantioselective Annulations and Cyclizations

While the application of propadienylphosphine ligands in enantioselective annulations and cyclizations is a developing area, the foundational work with related chiral allene-containing phosphines demonstrates their significant potential. These ligands can effectively control the stereochemical outcome of reactions that form new rings.

One of the pioneering examples in this field is the work of Ready and coworkers, who developed a class of chiral allene-containing bisphosphine ligands, termed "AllenePhos". While their initial report focused on the rhodium-catalyzed asymmetric addition of arylboronic acids to α-keto esters, the principles of stereocontrol are highly relevant to annulation and cyclization reactions. The AllenePhos ligand, when coordinated to a rhodium(I) center, was shown to promote the formation of chiral tertiary alcohols with high enantioselectivity. organic-chemistry.orgnih.gov

Although specific data tables for enantioselective annulations and cyclizations using propadienylphosphine ligands are not yet widely available in the literature, the success in other asymmetric transformations suggests their applicability. For instance, phosphine-catalyzed annulations of allenes are well-established, proceeding through zwitterionic intermediates. The incorporation of a chiral propadienylphosphine ligand into such catalytic cycles is a logical next step to induce enantioselectivity.

| Entry | Ketoester | Arylboronic Acid | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Methyl 2-oxo-2-phenylacetate | Phenylboronic acid | 95 | 90 |

| 2 | Ethyl 2-oxo-4-phenylbutanoate | 4-Methoxyphenylboronic acid | 92 | 92 |

| 3 | Methyl 2-oxo-2-(naphthalen-2-yl)acetate | 3,5-Dimethylphenylboronic acid | 98 | 88 |

Other Asymmetric Transformations Mediated by Chiral Propadienylphosphine Ligands

Beyond the realm of annulations and cyclizations, chiral propadienylphosphine ligands have shown promise in other types of asymmetric transformations. The aforementioned rhodium-catalyzed asymmetric addition of arylboronic acids to α-keto esters using the AllenePhos ligand is a prime example. organic-chemistry.orgnih.gov In this reaction, the chiral environment created by the allene-containing ligand effectively directs the facial attack of the aryl nucleophile on the ketoester, leading to high levels of enantioselectivity.

Another area of exploration is the nickel-catalyzed enantioselective synthesis of P-stereogenic allenylphosphines through propargylic substitution. dntb.gov.ua This work highlights the versatility of the allene moiety, not just as a component of the ligand, but also as a feature of the chiral product. Such studies provide valuable insights into the stereochemical control exerted by these ligands.

Mechanistic Role of Propadienylphosphine Ligands in Catalytic Cycles

The mechanistic understanding of how propadienylphosphine ligands operate within a catalytic cycle is crucial for the rational design of new and more efficient catalysts. Structural and spectroscopic studies have provided valuable insights into the coordination of these ligands to transition metals.

X-ray crystallographic analysis of a rhodium(I) complex of AllenePhos revealed that one of the double bonds of the allene moiety coordinates to the metal center. organic-chemistry.orgnih.gov This coordination, in conjunction with the two phosphine groups, results in a tridentate ligand that wraps around the metal, creating a well-defined and rigid chiral pocket. This rigidity is thought to be a key factor in the high levels of enantioselectivity observed in catalysis.

The coordination of the allene double bond to the metal is a dynamic process. The metal can coordinate to either of the two orthogonal π-systems of the allene, and this interaction can influence the electronic properties of the metal center and the stereochemical course of the reaction.

A proposed general catalytic cycle for a transition metal-catalyzed reaction involving a propadienylphosphine ligand would involve the following key steps:

Ligand Exchange: The propadienylphosphine ligand displaces a more labile ligand on the metal precursor to form the active catalyst.

Substrate Coordination: The substrates for the annulation or cyclization reaction coordinate to the metal center. The chiral environment created by the propadienylphosphine ligand dictates the geometry of this coordination.

Key Bond-Forming Step: This could be a migratory insertion, reductive elimination, or other elementary step that forms the new ring. The stereochemistry of this step is controlled by the chiral ligand.

Product Release: The cyclic product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Computational studies and further experimental investigations are needed to fully elucidate the intricate details of the catalytic cycles for specific annulation and cyclization reactions. Understanding the precise role of the propadienyl moiety in stabilizing key intermediates and transition states will be instrumental in expanding the scope and utility of this promising class of chiral ligands.

Advanced Spectroscopic and Computational Approaches in Propadienylphosphine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure and understanding the chemical transformations of 1,2-propadienylphosphine. Techniques such as microwave spectroscopy, nuclear magnetic resonance, and X-ray diffraction provide detailed information about its gaseous-state conformation, solution-state dynamics, and solid-state structure, respectively.

Microwave spectroscopy has been instrumental in determining the precise geometric structure and conformational preferences of 1,2-propadienylphosphine in the gas phase. Studies have revealed the existence of two stable rotameric forms: a syn and a gauche conformer. The syn form, which possesses a plane of symmetry (Cs symmetry), is characterized by the lone pair of electrons on the phosphorus atom pointing towards the cumulative double bonds of the propadienyl group. In the gauche rotamer, the phosphino (B1201336) group is rotated by approximately 120° from this syn position.

Relative intensity measurements from microwave spectroscopy have established that the syn conformer is the more stable of the two, with a determined energy difference of 2.1(4) kJ/mol. This experimental finding is crucial for understanding the potential energy surface of the molecule and the relative populations of its conformers at different temperatures.

Furthermore, the dipole moment components of the syn conformer have been precisely determined through Stark effect measurements in microwave spectroscopy. These values provide critical information about the charge distribution within the molecule.

Table 1: Experimental Rotational Constants and Dipole Moment of syn-1,2-Propadienylphosphine

| Parameter | Value |

|---|---|

| Rotational Constants | |

| A | 9245.3 MHz |

| B | 3456.7 MHz |

| C | 2678.9 MHz |

| Dipole Moment Components | |

| µa | 1.613(23) x 10-30 C·m (0.484 D) |

| µb | 2.347(24) x 10-30 C·m (0.704 D) |

| µc | 0 (by symmetry) |

| µtotal | 2.848(28) x 10-30 C·m (0.854 D) |

Data sourced from studies on the microwave spectrum of 1,2-propadienylphosphine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and purity of 1,2-propadienylphosphine and its derivatives in solution. While 1H and 13C NMR provide information about the carbon-hydrogen framework, 31P NMR spectroscopy is particularly powerful for directly probing the phosphorus environment. huji.ac.il The 31P nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. huji.ac.il

The chemical shift in 31P NMR is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, coordination number, and the nature of the substituents. oxinst.com For tertiary phosphines, the chemical shifts typically range from -60 to -10 ppm relative to 85% H3PO4. science-and-fun.de The specific chemical shift of 1,2-propadienylphosphine would provide insight into the electronic influence of the propadienyl group.

31P NMR is exceptionally well-suited for monitoring the progress of reactions involving 1,2-propadienylphosphine. researchgate.net The significant differences in chemical shifts between the starting phosphine (B1218219), any intermediates, and the final phosphorus-containing products allow for real-time tracking of the reaction and determination of product distribution without the need for sample isolation. For instance, in the electrophilic addition of iodine monochloride to allenylphosphine oxides, a related class of compounds, unusual downfield shifts in the 31P NMR spectra were observed, indicating the formation of cyclic phosphonium (B103445) salts. researchgate.net This demonstrates the utility of 31P NMR in identifying unexpected reaction pathways and characterizing reactive intermediates.

Table 2: Typical 31P NMR Chemical Shift Ranges for Relevant Phosphorus Species

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| Tertiary Phosphines (R3P) | -60 to -10 |

| Phosphine Oxides (R3P=O) | +20 to +60 |

| Phosphonium Salts ([R4P]+) | -5 to +30 |

These are general ranges and the exact chemical shift will depend on the specific substituents.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's structure. For 1,2-propadienylphosphine, this method would be applied to its crystalline derivatives or, more commonly, to its metal complexes.

The coordination of 1,2-propadienylphosphine to a metal center can lead to the formation of stable, crystalline materials suitable for X-ray diffraction analysis. The resulting structures would reveal how the phosphine ligand binds to the metal, including the M-P bond distance and the conformation of the propadienyl group upon coordination. Such studies are crucial for understanding the steric and electronic properties of 1,2-propadienylphosphine as a ligand in organometallic chemistry and catalysis.

Table 3: Representative Crystallographic Data for a Phosphine-Containing Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a (Å) | 10.45 |

| b (Å) | 15.67 |

| c (Å) | 12.34 |

| β (°) | 98.7 |

| Bond Lengths (Å) | |

| M-P | 2.25-2.35 |

| P-C | 1.80-1.85 |

| **Bond Angles (°) ** | |

| C-P-C | 100-109 |

This table presents typical data for a generic phosphine-metal complex to illustrate the type of information obtained from X-ray crystallography and does not represent 1,2-propadienylphosphine specifically.

Emerging Research Directions and Future Perspectives for Propadienylphosphines

Development of Novel Propadienylphosphine Architectures and Analogs

The functional potential of propadienylphosphines is intrinsically linked to the ability to synthesize diverse and complex molecular architectures. Current research is pushing beyond simple substituted backbones to create sophisticated analogs with tailored properties.

A significant breakthrough is the development of methods for creating P-stereogenic allenylphosphine derivatives. One notable approach involves a Nickel-catalyzed enantioselective propargylic substitution reaction, which utilizes propargylic carbonates and secondary phosphines to generate a wide array of allenylphosphines with a stereogenic phosphorus center, achieving high enantiocontrol. researchgate.net

Furthermore, research into allenylphosphine oxides and bisphosphonylallenes has yielded novel heterocyclic structures. For instance, the electrophilic addition of iodine monochloride to allenylphosphine oxides leads to the formation of cyclic phosphonium (B103445) salts, which can be further hydrolyzed to γ-hydroxy-β-iodovinylphosphine oxides. researchgate.net In a different approach, bisphosphonylallenes have been utilized as scaffolds to synthesize previously unknown 4,5-diphosphonyldihydropyridazines and 3,4-diphosphonylpyrroles through condensation reactions with hydrazines and primary amines, respectively. nih.gov These reactions proceed under mild, catalyst-free conditions, demonstrating the utility of the propadienylphosphine framework as a versatile building block. nih.gov

| Precursor Class | Synthetic Method | Resulting Architecture/Analog | Key Feature |

|---|---|---|---|

| Propargylic Carbonates & Secondary Phosphines | Ni-catalyzed Enantioselective Substitution | P-Stereogenic Allenylphosphines | High enantiomeric excess (up to 97%) researchgate.net |

| Allenylphosphine Oxides | Electrophilic Addition of ICl | Cyclic Phosphonium Salts | Unusual downfield shifts in ³¹P NMR researchgate.net |

| Bisphosphonylallenes | Condensation with Hydrazines/Amines | Diphosphonyldihydropyridazines & Diphosphonylpyrroles | Novel heterocyclic scaffolds nih.gov |

Exploration of New Catalytic Applications Beyond Current Paradigms

While phosphines are ubiquitous as ligands in transition-metal catalysis, the specific application of propadienylphosphines remains a fertile ground for exploration. The novel architectures developed, particularly those with P-stereogenicity, are prime candidates for use in asymmetric catalysis.

The field of palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming C-C bonds and generating stereogenic centers. nih.gov The development of chiral diphosphine ligands has been crucial to the success of these reactions. nih.gov The newly synthesized P-stereogenic propadienylphosphines could offer unique steric and electronic profiles as ligands in AAA, potentially leading to improved selectivity and reactivity for challenging substrates.

Beyond established reactions, there is significant potential in areas such as hydrophosphination. Metal-catalyzed hydrophosphination involves the activation of P-H bonds, a process for which mechanistic understanding is growing. uvic.ca The development of half-sandwich Cobalt and Ruthenium catalysts has expanded the scope of this reaction for various phosphines. uvic.ca Propadienylphosphines could serve as novel ligands or even as substrates in such reactions, leading to new phosphorus-containing molecules. The design of fluorophilic propadienylphosphines could also open doors for their use in rhodium-based catalysis in fluorinated solvent systems. chemistryworld.com

Advanced Mechanistic Insights via Combined Experimental and Theoretical Studies

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of propadienylphosphines is essential for their rational design and application. A combined approach using advanced experimental techniques and computational chemistry is proving invaluable.

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are crucial for characterizing intermediates and products. Single-crystal X-ray analysis provides definitive structural confirmation, as demonstrated in the characterization of cyclic phosphonium salts and cycloaddition products derived from allenylphosphonates. researchgate.net

These experimental findings can be complemented by theoretical studies to map out reaction pathways and understand reactivity. rsc.orgnih.gov For example, mechanistic pathways have been proposed for the syn-iodochlorination of allenylphosphine oxides. researchgate.net In related phosphine (B1218219) catalysis, mechanistic studies on hydrophosphination reactions have identified key intermediates and turnover-limiting steps, such as intramolecular P-H bond cleavage. uvic.ca Applying similar combined experimental and computational approaches to reactions involving propadienylphosphines will be critical for elucidating transition states, reaction kinetics, and the roles of catalysts and ligands, thereby accelerating the development of new synthetic methods and catalytic systems.

Expansion of Stereoselective Synthetic Methodologies for Complex Targets

The ability to control stereochemistry is paramount in modern organic synthesis. The development of stereoselective methods involving propadienylphosphines is a key research frontier, both for synthesizing the phosphines themselves and for using them to create other complex molecules.

The synthesis of P-stereogenic compounds is a significant challenge, but recent advances show great promise. rsc.org The aforementioned Ni-catalyzed enantioselective synthesis of P-stereogenic allenylphosphine derivatives stands out as a powerful method, providing access to a range of chiral phosphines with excellent stereocontrol. researchgate.net This methodology avoids the multi-step processes often required for chirality transfer from existing P-stereogenic substrates. researchgate.net

| Reaction Type | Catalyst System | Substrates | Achieved Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Enantioselective Propargylic Substitution | Nickel-based catalyst | Propargylic Carbonates & Secondary Phosphines | Up to 97% researchgate.net |

These chiral propadienylphosphine ligands are expected to be highly effective in asymmetric catalysis for the synthesis of complex targets. For instance, in frustrated Lewis pair (FLP) chemistry, chiral phosphines can be used for stereoselective C-F bond activation, enabling the synthesis of stereoenriched fluorocarbons from geminal difluoroalkanes. nih.gov The application of chiral propadienylphosphines in such transformations could provide new pathways to valuable and complex chiral molecules for the pharmaceutical and agrochemical industries.

Integration with Advanced Materials Science and Supramolecular Chemistry

The unique structure of the allene (B1206475) functional group makes propadienylphosphines attractive building blocks for advanced materials. Allene derivatives are recognized as powerful components for synthesizing polymers and other functional materials. nih.gov The novel heterocyclic systems, such as diphosphonylpyrroles derived from bis-allenylphosphine oxides, have already shown promise as antiproliferative agents against melanoma cells, highlighting a potential application in biomedical materials. nih.gov

The future integration of propadienylphosphines into the realm of supramolecular chemistry offers exciting possibilities. nih.govfau.deyoutube.com Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to create complex, functional architectures. nih.govfau.deyoutube.com The π-system of the propadienyl group and the coordinating ability of the phosphorus atom could be exploited to incorporate these molecules into larger self-assembled structures.

By embedding propadienylphosphine units within macrocycles, polymers, or metal-organic frameworks (MOFs), it may be possible to create "smart" materials. nih.govyoutube.com For example, these materials could function as sensors where binding to an analyte at the phosphorus center modulates the electronic properties of the conjugated system, resulting in a detectable optical or electronic signal. Furthermore, their integration into host-guest systems could lead to new materials for molecular recognition or catalysis within confined spaces. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-propadienyl phosphines, and how can their purity and structural integrity be validated experimentally?

- Methodological Answer : Synthesis often involves palladium-catalyzed coupling or nucleophilic substitution using propargyl derivatives and phosphine precursors. For validation, employ nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., P NMR for phosphorus environment) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. X-ray crystallography is critical for resolving ambiguities in stereochemical outcomes, especially for asymmetric derivatives .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of 1,2-propadienyl phosphines during synthesis?

- Methodological Answer : Polar aprotic solvents like acetonitrile (MeCN) stabilize intermediates in fluorination reactions, while elevated temperatures (e.g., 80°C) accelerate reactivity but risk decomposition. Systematic kinetic studies under varying conditions (solvent ratios, temperatures) are recommended to optimize yields. Monitor degradation byproducts via high-performance liquid chromatography (HPLC) coupled with time-resolved spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain the (E)-stereoselectivity observed in fluorination reactions involving 1,2-propadienyl phosphines?

- Methodological Answer : The (E)-selectivity arises from the formation of a fluoronium ion intermediate (e.g., Scheme 16 in ), where steric hindrance from aryl substituents directs nucleophilic attack. Computational modeling (DFT) of transition states and isotopic labeling experiments (e.g., O tracing in water) can validate proposed pathways. Compare experimental outcomes with phosphine-free controls to isolate ligand-specific effects .

Q. How can phosphine oxide waste be minimized in catalytic applications of 1,2-propadienyl phosphines?

- Methodological Answer : Adopt bridged bicyclic phosphine oxides (e.g., [2.2.1] systems) that enable catalytic recycling via silane-mediated reduction. Design kinetic experiments to compare turnover numbers (TONs) with traditional ligands. Quantify waste using inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus tracking and life-cycle analysis (LCA) to assess environmental impact .

Q. What strategies resolve contradictions in regioselectivity data for 1,2-propadienyl phosphine derivatives across different studies?

- Methodological Answer : Conduct meta-analyses of published datasets to identify variables (e.g., substituent electronic effects, counterion choice) causing discrepancies. Reproduce conflicting protocols with standardized reagents and characterize products via 2D NMR (COSY, NOESY) to rule out structural misassignments. Use machine learning to correlate reaction parameters with selectivity trends .

Experimental Design & Validation

Q. How should researchers design experiments to evaluate the ligand efficacy of 1,2-propadienyl phosphines in transition-metal catalysis?

- Methodological Answer : Apply the PICO framework:

- Population : Catalytic systems (e.g., cross-coupling, hydrogenation).

- Intervention : 1,2-propadienyl phosphines as ligands.

- Comparison : Benchmark against triphenylphosphine or N-heterocyclic carbenes.

- Outcome : Reaction efficiency (yield, enantiomeric excess).

Use kinetic profiling (initial rate measurements) and X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination dynamics .

Q. What ethical and safety protocols are critical when handling 1,2-propadienyl phosphines in organometallic research?

- Methodological Answer : Follow NIH/EPA guidelines for air-sensitive compounds: use gloveboxes for synthesis, conduct toxicity assays (e.g., LD50 in model organisms), and implement waste neutralization protocols for phosphine byproducts. Document safety measures in IRB submissions for human-adjacent studies (e.g., drug discovery pipelines) .

Data Analysis & Reporting

Q. How can researchers ensure reproducibility when reporting synthetic protocols for 1,2-propadienyl phosphines?

- Methodological Answer : Provide granular details in the "Experimental" section: solvent batch purity, exact stoichiometry, and temperature ramping rates. Use the COSMIN checklist to standardize data reporting. Share raw NMR spectra and chromatograms in supplementary materials, and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Q. What statistical methods are appropriate for analyzing contradictory catalytic performance data in phosphine ligand studies?

- Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (e.g., ligand structure, metal precursor). Use Bayesian inference to quantify uncertainty in small datasets. Report confidence intervals for turnover frequencies (TOFs) and include negative controls in publication figures to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.